molecular formula C14H18ClNO4 B2878809 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid CAS No. 683218-90-8

3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid

Cat. No. B2878809
CAS RN: 683218-90-8
M. Wt: 299.75
InChI Key: RIGRQUWZTOVESX-UHFFFAOYSA-N
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Description

“3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is used in various chemical reactions and has a molecular weight of 299.75 .


Synthesis Analysis

The synthesis of this compound involves a reaction with a known intermediate . The process involves stirring a solution of the intermediate, (S)-3-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid, and HATU in DMF for 1 hour at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the development of an AKT degrader, INY-03-041, which consists of the ATP-competitive AKT inhibitor GDC-0068 conjugated to lenalidomide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.75 and is solid at room temperature .

Scientific Research Applications

Synthesis of Tertiary Butyl Esters in Organic Chemistry

3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid: is utilized in the synthesis of tertiary butyl esters, which are pivotal in organic chemistry. The tert-butoxycarbonyl group from this compound can be introduced into various organic molecules using flow microreactor systems. This method is noted for its efficiency, versatility, and sustainability compared to traditional batch processes .

Protective Group in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a common protective group used in peptide synthesis. It protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds. After the peptide chain is formed, the Boc group can be removed under mild acidic conditions without affecting the peptide chain .

Intermediate in Pharmaceutical Research

This compound serves as an intermediate in the development of pharmaceutical drugs. Its structure is amenable to modifications that can lead to the creation of novel therapeutic agents with potential applications in treating various diseases .

Material Science and Polymer Research

In material science, 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid can be used to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can alter the physical, chemical, and thermal properties of the material to suit specific applications .

Computational Drug Design

The tert-butoxycarbonyl group is also significant in computational drug design. It is used in the creation of novel inhibitors, such as those being researched for COVID-19. The group’s presence in a compound can influence the binding affinity and specificity of the inhibitor to its target .

Chemical Education and Laboratory Training

This compound is also employed in chemical education, where students learn about the synthesis and application of protective groups in organic chemistry. It provides a practical example of how specific functional groups are used in real-world chemical processes .

Mechanism of Action

The compound plays a crucial role in the development of an AKT degrader, INY-03-041. This degrader induces potent degradation of all three AKT isoforms and displays enhanced anti-proliferative effects relative to GDC-0068 .

Safety and Hazards

The compound is associated with certain hazards. It has been classified under GHS07, with hazard statements H302-H312-H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGRQUWZTOVESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid

Synthesis routes and methods

Procedure details

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